molecular formula C24H23NO2 B583965 [1-[(4R)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1454924-71-0

[1-[(4R)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B583965
CAS No.: 1454924-71-0
M. Wt: 357.5
InChI Key: LLFBQQHYZJTRAS-QGZVFWFLSA-N
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Description

[1-[(4R)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone: is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[(4R)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone typically involves the formation of the indole ring followed by the attachment of the naphthalen-1-ylmethanone moiety. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific synthetic route for this compound may involve the use of a chiral auxiliary to ensure the correct stereochemistry at the 4-hydroxypentyl position.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the 4-hydroxypentyl side chain can undergo oxidation to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the naphthalen-1-ylmethanone moiety can be reduced to form an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require the use of Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

    Material Science: The unique chemical structure of this compound may make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [1-[(4R)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone is likely related to its ability to interact with specific molecular targets in biological systems. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity . The specific molecular targets and pathways involved would depend on the biological activity being investigated. For example, if the compound exhibits anticancer activity, it may interact with signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Uniqueness: The uniqueness of [1-[(4R)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone lies in its specific chemical structure, which combines an indole ring with a naphthalen-1-ylmethanone moiety and a chiral hydroxypentyl side chain. This unique structure may confer specific biological activities and make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

[1-[(4R)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c1-17(26)8-7-15-25-16-22(20-12-4-5-14-23(20)25)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16-17,26H,7-8,15H2,1H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFBQQHYZJTRAS-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017695
Record name (R)-(-)-JWH 018 N-(4-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1454924-71-0
Record name (R)-(-)-JWH 018 N-(4-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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